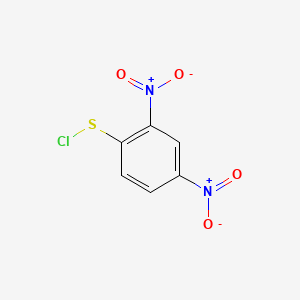

2,4-Dinitrobenzenesulfenyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dinitrophenyl) thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXDNWQSQHFKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060181 | |

| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-76-7 | |

| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzenesulphenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROBENZENESULFENYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XLF60A5YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dinitrobenzenesulfenyl chloride. It includes quantitative data, detailed experimental protocols, and a visualization of its reactivity, designed to be a valuable resource for professionals in research and development.

Core Physicochemical Properties

This compound is a versatile reagent in organic synthesis, primarily utilized for the derivatization and characterization of a wide range of organic compounds.[1] Its reactivity stems from the electrophilic nature of the sulfur atom, which is enhanced by the two electron-withdrawing nitro groups on the benzene (B151609) ring.

Quantitative Data

The following tables summarize the key physicochemical properties of this compound. It is crucial to distinguish this compound from its sulfonyl analog, 2,4-dinitrobenzenesulfonyl chloride, as their properties differ significantly.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 528-76-7 | [2][3][4][5] |

| Molecular Formula | C₆H₃ClN₂O₄S | [2][4][5] |

| Molecular Weight | 234.62 g/mol | [2][4][5] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 94-97 °C | [3][6] |

| Boiling Point | 430.1 ± 35.0 °C (Predicted) | [6] |

| Density | 1.700 g/cm³ (Estimate) | [6] |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Glacial Acetic Acid | Soluble | [2] |

| Methylene Chloride | Soluble | [2] |

| Ethylene (B1197577) Chloride | Soluble | [2] |

| Trichlorethylene | Soluble | [2] |

| Benzene | Soluble | [2][6] |

| Xylene | Soluble | [2] |

| Carbon Tetrachloride | Somewhat less soluble | [2] |

| Ether | Insoluble | [2] |

| Water | Reacts | [7][8] |

Table 3: Stability and Reactivity

| Parameter | Description | Source |

| Stability | Stable for years when stored in a sealed, dry, dark container. | [1] |

| Reactivity | Reacts with alcohols, even in the cold.[2] Moisture sensitive.[7] | [2][7] |

| Incompatibilities | Strong bases, oxidizing agents. | [7] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of this compound via the chlorinolysis of 2,4-dinitrophenyl benzyl (B1604629) sulfide (B99878).[1]

Materials:

-

2,4-Dinitrophenyl benzyl sulfide

-

Dry ethylene chloride

-

Sulfuryl chloride

-

Dry petroleum ether

Equipment:

-

2-L one-necked, round-bottomed flask

-

Stirrer

-

Apparatus for heating under aspirator vacuum (e.g., steam bath)

Procedure:

-

In the round-bottomed flask, suspend 232 g (0.80 mole) of dry 2,4-dinitrophenyl benzyl sulfide in 400 ml of dry ethylene chloride.

-

With stirring, add 119 g (0.88 mole) of sulfuryl chloride to the suspension at room temperature.

-

A mildly exothermic reaction will occur, causing the solid to dissolve within 1-2 minutes, accompanied by a temperature rise of 10-15°C.

-

Once the reaction is complete and a clear yellow solution is formed, concentrate the solution to an oil by heating under an aspirator vacuum on a steam bath. Caution: Do not use direct heat from a gas burner or electric mantle as many nitro compounds can be explosive if overheated.

-

Cool the residual oil to 50-60°C and add 3-4 volumes of dry petroleum ether.

-

Stir the mixture vigorously to induce crystallization of the this compound.

-

Collect the crystalline product by filtration.

-

Wash the product thoroughly with dry petroleum ether.

-

Dry the product at 60-80°C. The expected yield is 150-170 g (80-90%) with a melting point of 95-96°C.

Note: All materials and equipment must be scrupulously dry to prevent hydrolysis of the product.[1]

General Protocol for the Reaction with Primary Amines

This compound reacts readily with primary amines to form the corresponding sulfenamides. This reaction is a cornerstone of its use in the characterization of amines.

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, benzene)

-

Tertiary amine base (e.g., triethylamine, optional, to scavenge HCl)

Procedure:

-

Dissolve the primary amine in the anhydrous aprotic solvent in a reaction vessel equipped with a stirrer.

-

If desired, add one equivalent of a tertiary amine base.

-

Slowly add a solution of this compound (one equivalent) in the same solvent to the amine solution with stirring.

-

The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water to remove any amine hydrochloride salts, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

The resulting sulfenamide (B3320178) can be further purified by recrystallization or column chromatography.

Visualizations

Reaction of this compound with a Primary Amine

The following diagram illustrates the general reaction pathway for the formation of a sulfenamide from this compound and a primary amine.

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Synthesis

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [drugfuture.com]

- 3. This compound | 528-76-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C6H3ClN2O4S | CID 68251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dinitrophenylsulfenyl Chloride , >96.0%(T) , 528-76-7 - CookeChem [cookechem.com]

- 7. 2,4-Dinitrobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemwhat.com [chemwhat.com]

2,4-Dinitrobenzenesulfenyl chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dinitrobenzenesulfenyl Chloride in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount. This guide provides a detailed overview of the solubility of this compound, a versatile analytical reagent.[1] Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information and provides procedural context for its use with various organic solvents.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The polarity of both the solute and the solvent plays a crucial role. This compound is a polar molecule due to the presence of nitro groups and the sulfenyl chloride functional group. Therefore, it is expected to exhibit greater solubility in polar organic solvents.

Solubility Profile of this compound

| Solvent | Type | Solubility | Source |

| Ethylene (B1197577) Chloride (1,2-Dichloroethane) | Polar Aprotic | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | [2] |

| Dichloromethane (B109758) | Polar Aprotic | Soluble | [2] |

| Chloroform | Polar Aprotic | Slightly Soluble | [3] |

| Carbon Tetrachloride | Nonpolar | Soluble (for related bromide) | [1] |

| Benzene | Nonpolar | Soluble (for recrystallization) | [3] |

| Petroleum Ether | Nonpolar | Sparingly Soluble/Insoluble | [1] |

| Methanol (B129727) | Polar Protic | Sparingly Soluble/Insoluble | [1] |

Note: The compound reacts with water and is moisture-sensitive.[3][4][5][6]

Experimental Protocol Context: Synthesis of this compound

The synthesis of this compound, as detailed in Organic Syntheses, provides practical context for its behavior in certain organic solvents.[1] The procedure involves dissolving the precursor, 2,4-dinitrophenyl benzyl (B1604629) sulfide, in dry ethylene chloride.[1] Following the reaction, the product is isolated by concentrating the solution and then inducing crystallization by adding petroleum ether.[1] This indicates that this compound is soluble in ethylene chloride but significantly less soluble in petroleum ether, a common technique for product precipitation. The precursor is washed with ice-cold methanol, suggesting the final product likely has low solubility in cold methanol as well.[1]

General Experimental Workflow for Solubility Determination

For researchers aiming to quantify the solubility of this compound in a specific solvent, a general experimental workflow can be followed. The diagram below illustrates the key steps in such a determination.

Conclusion

This compound is a polar organic compound that exhibits solubility in a range of organic solvents, particularly polar aprotic solvents like dichloromethane and acetone.[2] Its solubility is limited in nonpolar solvents such as petroleum ether and polar protic solvents like methanol, a property that is exploited in its purification.[1] For applications requiring precise concentrations, it is recommended that researchers determine the solubility in their specific solvent system and conditions experimentally. The information and methodologies presented in this guide provide a solid foundation for the effective handling and application of this important chemical reagent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 1656-44-6: 2,4-Dinitrobenzenesulfonyl chloride [cymitquimica.com]

- 3. 2,4-DINITROBENZENESULFONYL CHLORIDE CAS#: 1656-44-6 [m.chemicalbook.com]

- 4. 2,4-Dinitrobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,4-Dinitrobenzenesulfonyl chloride, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Dinitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-dinitrobenzenesulfenyl chloride, a versatile reagent in organic chemistry. The document details a reliable synthetic route, purification protocols, and relevant quantitative data to assist researchers in its preparation and handling.

Synthesis of this compound

The most common and well-documented synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, 2,4-dinitrophenyl benzyl (B1604629) sulfide (B99878), from 2,4-dinitrochlorobenzene and benzyl mercaptan. The subsequent step is the chlorinolysis of this intermediate to yield the final product.[1]

Synthesis of 2,4-Dinitrophenyl Benzyl Sulfide

The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by the sulfur atom of benzyl mercaptan.

Reaction:

Synthesis of this compound

The intermediate sulfide is then subjected to chlorinolysis, typically using sulfuryl chloride, to cleave the sulfur-benzyl bond and form the desired sulfenyl chloride.[1]

Reaction:

Other reported methods for the synthesis of this compound include the chlorinolysis of 2,4-dinitrophenyl thiolbenzoate, 2,4-dinitrothiophenol, or bis-(2,4-dinitrophenyl) disulfide.[1][2]

Experimental Protocols

The following protocols are based on established and reliable procedures.[1]

Preparation of 2,4-Dinitrophenyl Benzyl Sulfide

Materials:

-

2,4-Dinitrochlorobenzene

-

Benzyl mercaptan

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dinitrochlorobenzene (1.00 mole), methanol (400 ml), benzyl mercaptan (1.00 mole), and pyridine (1.10 moles).

-

Heat the mixture to reflux with stirring for a minimum of 16 hours. The appearance of a solid product is expected after 2 to 3 hours.

-

After the reflux period, cool the reaction mixture to 0°C.

-

Collect the precipitated 2,4-dinitrophenyl benzyl sulfide by filtration.

-

Wash the solid with two portions of ice-cold methanol (250 ml each).

-

Dry the product at 60-80°C.

Preparation of this compound

Materials:

-

2,4-Dinitrophenyl benzyl sulfide (dry)

-

Ethylene (B1197577) chloride (dry)

-

Sulfuryl chloride

-

Petroleum ether (dry, b.p. 30-60°C)

Procedure:

-

In a round-bottomed flask equipped with a stirrer, suspend dry 2,4-dinitrophenyl benzyl sulfide (0.80 mole) in dry ethylene chloride (400 ml).

-

Add sulfuryl chloride (0.88 mole) to the suspension at room temperature. A mild exothermic reaction should occur, leading to the dissolution of the solid within 1-2 minutes and a temperature increase of 10-15°C. If the reaction does not start spontaneously, gentle warming or the addition of a drop of dry pyridine can be used for initiation.

-

Concentrate the resulting clear yellow solution to an oil under vacuum using a steam bath. Caution: Being a nitro compound, the product can be explosive if overheated. Avoid direct heating with a flame or electric mantle.

-

Cool the residual oil to 50-60°C and add 3-4 volumes of dry petroleum ether with vigorous swirling to induce crystallization.

-

Cool the mixture to room temperature and collect the yellow crystalline product by filtration.

-

Wash the product thoroughly with dry petroleum ether.

-

Dry the this compound at 60-80°C. Ensure the product is not dried for longer than necessary to reach a constant weight to avoid partial decomposition.[1]

Purification

For most applications, the product obtained from the described synthesis is sufficiently pure.[1] However, for applications requiring high purity, recrystallization is recommended.

Recrystallization Protocol

Solvent:

-

Dry carbon tetrachloride is a suitable solvent for recrystallization.[1] Other sources suggest crystallization from benzene (B151609) or a mixture of benzene and petroleum ether.[3]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot, dry carbon tetrachloride (approximately 15 ml per gram of sulfenyl chloride).[1]

-

If the solution is colored with impurities, it can be treated with a small amount of decolorizing charcoal.

-

Perform a hot gravity filtration to remove any insoluble impurities.

-

Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold, dry solvent.

-

Dry the crystals under vacuum.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Synthesis Yields and Physical Properties

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) | Appearance |

| 1 | 2,4-Dinitrophenyl benzyl sulfide | 2,4-Dinitrochlorobenzene | 81-86 | 128-129 | Yellow crystalline solid |

| 2 | This compound | 2,4-Dinitrophenyl benzyl sulfide | 80-90 | 95-96 | Yellow crystalline solid |

Data obtained from Organic Syntheses.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₄S | [2] |

| Molecular Weight | 234.62 g/mol | [2] |

| Melting Point | 96 °C | [2] |

| Solubility | Soluble in glacial acetic acid, methylene (B1212753) chloride, ethylene chloride, benzene, xylene. Sparingly soluble in carbon tetrachloride. Insoluble in ether. | [2] |

| Reactivity | Reacts with alcohols.[2] Moisture sensitive.[3][5] |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Purification Process

The diagram below outlines the key stages of the purification of this compound by recrystallization.

Caption: Purification of this compound via recrystallization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [drugfuture.com]

- 3. 2,4-DINITROBENZENESULFONYL CHLORIDE CAS#: 1656-44-6 [m.chemicalbook.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. 2,4-Dinitrobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Genesis of a Reactive Intermediate: A Technical History of Sulfenyl Chloride Chemistry

For Immediate Release

A comprehensive review of the historical development, foundational synthetic methods, and enduring applications of sulfenyl chlorides (R-S-Cl). This document serves as a technical guide for researchers, scientists, and professionals in drug development, detailing the key discoveries, experimental protocols, and mechanistic understanding that have shaped this field of organosulfur chemistry.

Executive Summary

Sulfenyl chlorides, a class of organosulfur compounds featuring the R-S-Cl functional group, have played a pivotal role in the advancement of organic synthesis for nearly 150 years. Characterized by their high reactivity as electrophilic sources of the "RS+" cation, these intermediates have been instrumental in the formation of carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds. Their journey from laboratory curiosities in the 19th century to essential reagents in the synthesis of agrochemicals and precursors for pharmaceuticals is a testament to their versatile reactivity. This whitepaper traces the historical arc of sulfenyl chloride chemistry, from the pioneering syntheses of Rathke and Zincke to their application in creating complex molecules. It provides a detailed look at the fundamental experimental procedures, summarizes key reaction data, and illustrates the logical and mechanistic pathways that define their chemistry.

Historical Milestones in Sulfenyl Chloride Chemistry

The story of sulfenyl chlorides begins in the late 19th century, a period of foundational discovery in organic chemistry.

-

1873: The First Synthesis by Rathke: The first documented synthesis of a sulfenyl chloride is attributed to Bernhard Rathke. In 1873, he prepared trichloromethanesulfenyl chloride (CCl₃SCl), also known as perchloromethyl mercaptan, through the chlorination of carbon disulfide.[1][2] This compound's relative stability, conferred by the electron-withdrawing trichloromethyl group, made it a key exemplar of this new class of compounds and it remains a significant industrial chemical.[3]

-

1911: Zincke's Disulfide Cleavage: A more general and widely applicable method for the synthesis of sulfenyl chlorides was developed by Theodor Zincke in 1911.[4] He discovered that aryl disulfides react with chlorine or bromine to cleave the sulfur-sulfur bond, affording two equivalents of the corresponding arylsulfenyl halide.[4][5] This reaction, now known as the Zincke disulfide cleavage, became the cornerstone for the preparation of a wide array of aromatic sulfenyl chlorides.

-

Mid-20th Century: Agrochemical Applications: The utility of sulfenyl chlorides expanded significantly with the discovery of their application in agriculture. The reaction of perchloromethyl mercaptan with imides, such as phthalimide, led to the development of the highly effective fungicides Captan and Folpet.[3] This application demonstrated the industrial-scale importance of sulfenyl chlorides as reactive intermediates.

-

Mechanistic Elucidation: Early mechanistic work, notably by Norman Kharasch and others, established the electrophilic nature of sulfenyl chlorides. Their addition to alkenes was proposed to proceed through a cyclic "thiiranium" (or episulfonium) ion intermediate, explaining the observed stereochemistry of the products.[6]

The historical progression of sulfenyl chloride chemistry can be visualized as a timeline of key discoveries and applications.

Core Synthetic Methodologies and Experimental Protocols

The preparation of sulfenyl chlorides relies on a few robust and historically significant methods.

Zincke Disulfide Cleavage

The most common laboratory-scale synthesis involves the chlorination of a disulfide. The reaction proceeds readily, often in an inert solvent like carbon tetrachloride or chloroform.

General Reaction: R-S-S-R + Cl₂ → 2 R-S-Cl

Detailed Experimental Protocol: Synthesis of o-Nitrophenylsulfenyl Chloride [6]

This procedure is adapted from the verified method reported in Organic Syntheses.

-

Apparatus: A 1-liter three-necked flask is fitted with a thermometer, a reflux condenser, and a gas inlet tube extending to the bottom of the flask. The condenser outlet is connected to a trap containing a small amount of solvent.

-

Reagents:

-

Di-o-nitrophenyl disulfide: 154 g (0.5 mole)

-

Dry Carbon Tetrachloride: 600 mL

-

Iodine (catalyst): 0.25 g

-

Chlorine gas (dried with sulfuric acid)

-

-

Procedure:

-

The di-o-nitrophenyl disulfide, carbon tetrachloride, and iodine are placed in the reaction flask.

-

A steady stream of dry chlorine gas is passed into the mixture while maintaining the temperature at 50–60°C.

-

The reaction is continued for approximately 2-2.5 hours, at which point the yellow disulfide solid dissolves to form a homogeneous, dark yellow solution.

-

The warm solution is filtered to remove any minor residue.

-

The filtrate is cooled to 5°C to crystallize the product.

-

The crystals are collected by filtration, dried rapidly at 50°C, and stored in a sealed container.

-

-

Yield: A first crop yields 126–135 g (66–71%). A second crop can be obtained from the mother liquor, bringing the total yield to 96–97%.[6]

Chlorinolysis of Thioethers and Other Substrates

Detailed Experimental Protocol: Synthesis of 2,4-Dinitrobenzenesulfenyl Chloride [7]

This procedure, also from Organic Syntheses, utilizes the cleavage of a benzyl (B1604629) sulfide (B99878).

-

Apparatus: A 2-liter round-bottomed flask equipped with a stirrer.

-

Reagents:

-

Dry 2,4-Dinitrophenyl benzyl sulfide: 232 g (0.80 mole)

-

Dry Ethylene (B1197577) Chloride: 400 mL

-

Sulfuryl Chloride (SO₂Cl₂): 119 g (0.88 mole)

-

Dry Petroleum Ether

-

-

Procedure:

-

A suspension of the 2,4-dinitrophenyl benzyl sulfide in ethylene chloride is prepared in the flask.

-

Sulfuryl chloride is added at room temperature. A mildly exothermic reaction occurs, and the solid dissolves within 1-2 minutes with a temperature rise of 10-15°C.

-

The resulting clear yellow solution is concentrated under vacuum on a steam bath to an oil.

-

The residual oil is cooled to 50-60°C, and 3-4 volumes of dry petroleum ether are added with stirring.

-

The mixture is cooled to 0°C to induce crystallization of the sulfenyl chloride.

-

The product is collected by filtration, washed with dry petroleum ether, and dried.

-

-

Yield: 150–170 g (80–90%).[7]

The general workflow for the synthesis of sulfenyl chlorides can be visualized as follows:

Key Reactions and Mechanistic Insights

Sulfenyl chlorides are defined by their electrophilic character, making them reactive towards a wide range of nucleophiles.

Addition to Alkenes

One of the most characteristic reactions of sulfenyl chlorides is their electrophilic addition across carbon-carbon double bonds. The reaction typically proceeds via an anti-addition pathway. This stereochemical outcome is rationalized by the formation of a cyclic thiiranium ion intermediate, which is then opened by the chloride ion in an Sₙ2-like attack.

Reactions with N- and O-Nucleophiles

Sulfenyl chlorides react readily with amines and alcohols to form sulfenamides and sulfenates, respectively. These reactions are fundamental to their use as synthetic building blocks.

-

Formation of Sulfenamides: R-S-Cl + 2 R'₂NH → R-S-NR'₂ + R'₂NH₂⁺Cl⁻

-

Formation of Sulfenates: R-S-Cl + R'-OH → R-S-OR' + HCl

The synthesis of the fungicide Captan is a prime example of sulfenamide (B3320178) formation, where perchloromethyl mercaptan reacts with the sodium salt of tetrahydrophthalimide.[3]

Quantitative Data Summary

The physical properties and reaction yields of sulfenyl chlorides are highly dependent on the nature of the 'R' group. Electron-withdrawing groups generally increase stability.

Table 1: Physical Properties of Selected Sulfenyl Chlorides

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance |

| Trichloromethanesulfenyl chloride | CCl₃SCl | 185.87 | 146-148 | -44 | Yellow oily liquid |

| Ethanesulfenyl chloride | C₂H₅SCl | 96.58 | N/A | N/A | Colorless liquid |

| o-Nitrophenylsulfenyl chloride | C₆H₄(NO₂)SCl | 189.62 | N/A | 73-74.5 | Yellow crystalline solid |

| This compound | C₆H₃(NO₂)₂SCl | 234.61 | N/A | 95-96 | Yellow crystalline solid |

Note: Data sourced from[3][6][8]. Simple alkylsulfenyl chlorides are often unstable and used in situ.

Table 2: Representative Synthetic Yields

| Product | Starting Material | Method | Yield (%) | Reference |

| o-Nitrophenylsulfenyl chloride | Di-o-nitrophenyl disulfide | Zincke Disulfide Cleavage (Cl₂) | 96-97 | [6] |

| This compound | 2,4-Dinitrophenyl benzyl sulfide | C-S Cleavage (SO₂Cl₂) | 80-90 | [7] |

| 2,4-Dinitrobenzenesulfenyl bromide | 2,4-Dinitrophenyl benzyl sulfide | C-S Cleavage (Br₂) | 75-80 | [7] |

Applications in Drug Development and Agrochemicals

While sulfenyl chlorides themselves are typically too reactive to be drug candidates, their derivatives are of immense importance. The primary application in this sector is the synthesis of sulfenamides and the related, more stable sulfonamides.

-

Agrochemicals: As mentioned, the fungicides Captan and Folpet are N-trichloromethylthio derivatives, synthesized directly from perchloromethyl mercaptan. Their biological activity stems from the reactive N-S bond.[3]

-

Pharmaceutical Synthesis: Sulfenyl chlorides serve as precursors to sulfenamides, which can be found in some biologically active molecules. More broadly, the chemistry of organosulfur compounds, for which sulfenyl chlorides are key building blocks, is central to drug discovery. The sulfonamide (-SO₂NR₂) group, present in sulfa drugs, diuretics, and protease inhibitors, is a privileged scaffold in medicinal chemistry. While typically formed from sulfonyl chlorides, the underlying importance of manipulating sulfur oxidation states and forming S-N bonds connects back to the fundamental reactivity patterns established in sulfenyl chloride chemistry.

Conclusion

From Rathke's initial synthesis of a stable, chlorinated derivative to Zincke's versatile disulfide cleavage, the historical development of sulfenyl chloride chemistry has provided organic chemists with a powerful tool for the formation of sulfur-containing compounds. Their predictable electrophilic reactivity, particularly in additions to alkenes and reactions with heteroatom nucleophiles, has been thoroughly explored and mechanistically elucidated. The translation of this fundamental chemistry into large-scale industrial processes for the production of vital agrochemicals underscores their lasting impact. For modern researchers and drug development professionals, a firm grasp of the history, synthesis, and reactivity of sulfenyl chlorides provides a crucial foundation for the continued exploration of organosulfur chemistry and the creation of novel, functional molecules.

References

- 1. 7791-25-5 CAS MSDS (Sulfuryl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 4. Chlorination of carbon disulfide yields: [allen.in]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. lookchem.com [lookchem.com]

Spectroscopic and Synthetic Profile of 2,4-Dinitrobenzenesulfenyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2,4-Dinitrobenzenesulfenyl chloride (CAS 528-76-7), a valuable reagent in organic synthesis. The information is presented to be a key resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct numerical data for chemical shifts and coupling constants are not publicly available in the aggregated search results, spectral data for this compound is indexed in spectral databases.[1] Researchers are advised to consult these databases for detailed spectral information. The expected aromatic proton signals would appear in the downfield region of the ¹H NMR spectrum due to the electron-withdrawing effects of the nitro groups.

Table 1: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available | - | - | Aromatic Protons |

Table 2: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic Carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic nitro groups and the C-S and S-Cl bonds. Specific peak positions are available in spectral databases.[1]

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Ar-NO₂ symmetric & asymmetric stretching |

| Data not available | C=C aromatic stretching |

| Data not available | C-S stretching |

| Data not available | S-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry data, including the molecular ion peak and fragmentation pattern, is crucial for confirming the molecular weight and structure of this compound. This information is available through spectral databases such as the one provided by NIST.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | Fragment Ions |

Experimental Protocols

A well-established and reliable method for the preparation of this compound is documented in Organic Syntheses.[2] This procedure involves the chlorinolysis of 2,4-dinitrophenyl benzyl (B1604629) sulfide (B99878).

Synthesis of this compound[2]

This two-step synthesis first involves the preparation of 2,4-dinitrophenyl benzyl sulfide, followed by its reaction with sulfuryl chloride to yield the desired product.

Step A: 2,4-Dinitrophenyl benzyl sulfide

-

In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-dinitrochlorobenzene (1.00 mole), methanol (B129727) (400 mL), benzyl mercaptan (1.00 mole), and pyridine (B92270) (1.10 moles).

-

Heat the mixture at reflux with stirring for a minimum of 16 hours.

-

Cool the reaction mixture to 0°C.

-

Isolate the precipitated 2,4-dinitrophenyl benzyl sulfide by filtration.

-

Wash the solid product with two 250-mL portions of ice-cold methanol.

-

Dry the product at 60-80°C. The resulting yellow crystalline solid can be used in the next step without further purification.

Step B: this compound

-

In a 2-liter, one-necked, round-bottomed flask equipped with a stirrer, place dry 2,4-dinitrophenyl benzyl sulfide (0.80 mole) and dry ethylene (B1197577) chloride (400 mL).

-

Add sulfuryl chloride (0.88 mole) to the suspension at room temperature. A mild exothermic reaction should occur, causing the solid to dissolve.

-

Concentrate the resulting clear yellow solution to an oil by heating under aspirator vacuum on a steam bath. Caution: Do not overheat, as many nitro compounds can be explosive.

-

Cool the residual oil to 50-60°C and add 3-4 volumes of dry petroleum ether (b.p. 30-60°C) with vigorous swirling to induce crystallization.

-

Cool the mixture to room temperature and collect the yellow crystalline product by filtration.

-

Wash the product with dry petroleum ether and dry at 60-80°C.

Visualizations

To aid in the understanding of the synthetic workflow, a graphical representation is provided below.

Caption: Synthetic workflow for this compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2,4-Dinitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Executive Summary

2,4-Dinitrobenzenesulfenyl chloride (DNSC) is a reactive chemical intermediate utilized in various synthetic applications, including the protection of primary amines and the synthesis of sulfonamides. However, its chemical structure, featuring two nitro groups, raises significant concerns regarding its thermal stability. Like many nitroaromatic compounds, DNSC possesses the potential for rapid and highly exothermic decomposition, which can lead to runaway reactions and explosions if not handled and stored correctly. This guide provides a comprehensive overview of the known thermal hazards associated with this compound, outlines experimental protocols for its thermal analysis, and discusses its potential decomposition pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its general handling and storage requirements.

| Property | Value | Reference |

| Chemical Formula | C₆H₃ClN₂O₄S | [1] |

| Molecular Weight | 234.62 g/mol | [1] |

| Appearance | Light orange to yellow to green powder or crystals | [2] |

| Melting Point | 96.0 to 99.0 °C | [3] |

| Solubility | Reacts with water. | [3] |

Table 1: Chemical and Physical Properties of this compound

Thermal Hazards and Decomposition

The primary thermal hazard associated with this compound stems from its energetic nature, attributed to the presence of two nitro groups on the benzene (B151609) ring. While specific, publicly available quantitative data from thermal analyses like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound are limited, the chemical literature and safety data consistently warn of its potential for explosive decomposition upon heating.

It is imperative to avoid heating the compound unnecessarily, and any heating should be done with extreme caution, preferably behind a blast shield. The synthesis procedures for DNSC explicitly warn against using gas or electricity for heating during the concentration step, as overheating can lead to explosions.

General Hazards of Nitro Compounds

Nitro compounds are known to be thermally sensitive, and their decomposition can be highly exothermic. The energy released during the decomposition of nitro compounds typically ranges from 220 to 410 kJ/mol. This significant energy release can lead to a rapid increase in temperature and pressure within a closed system, resulting in a runaway reaction or explosion.

Incompatibilities

This compound is incompatible with strong bases and oxidizing agents. Contact with these substances may catalyze or accelerate decomposition, increasing the risk of a thermal event. It is also moisture-sensitive and reacts with water, which can lead to hydrolysis and the formation of other hazardous compounds.

Experimental Protocols for Thermal Analysis

To ensure the safe handling and use of this compound in a laboratory or industrial setting, a thorough thermal hazard assessment is essential. The following are general experimental protocols for characterizing the thermal stability of energetic materials like DNSC. These analyses should only be performed by trained personnel in specialized laboratories equipped to handle potentially explosive materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition (ΔHd).

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel crucible.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 2, 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The heat flow to or from the sample is monitored as a function of temperature.

-

The resulting thermogram is analyzed to determine the onset of any exothermic events, the temperature at which the rate of heat release is maximal (Tpeak), and the total energy released (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to identify the number of decomposition stages.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in an open crucible made of an inert material (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (inert or oxidative).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting thermogram shows the percentage of mass loss versus temperature, indicating the onset and stages of decomposition.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case scenario of a runaway reaction under adiabatic conditions to determine the time-to-maximum-rate (TMR) and the self-accelerating decomposition temperature (SADT).

Methodology:

-

A larger sample of the material is placed in a spherical, high-pressure container (the "bomb").

-

The bomb is placed in a heavily insulated and temperature-controlled chamber.

-

The sample is heated in a stepwise manner. After each temperature increment, the system is held to detect any self-heating.

-

If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

The temperature and pressure of the sample are monitored as the reaction accelerates.

Potential Decomposition Pathway

A logical workflow for assessing the thermal hazards of a compound like this compound is illustrated in the following diagram:

Caption: Logical workflow for thermal hazard assessment.

The initial step in the decomposition is likely the homolytic cleavage of the weakest bond in the molecule. The presence of the nitro groups significantly influences the bond dissociation energies. The decomposition is expected to generate a variety of gaseous products, including oxides of nitrogen (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). A solid, carbonaceous residue may also be formed.

Conclusion and Recommendations

This compound is a thermally sensitive compound that poses a significant explosion hazard if heated. Researchers, scientists, and drug development professionals must handle this chemical with extreme caution. It is strongly recommended that a thorough thermal hazard assessment, including DSC, TGA, and potentially ARC analyses, be conducted before using this compound on any significant scale.

Key Recommendations:

-

Avoid Heat: Do not subject this compound to unnecessary heating.

-

Use Appropriate Equipment: When heating is unavoidable, use controlled heating methods such as a steam bath and always work behind a blast shield.

-

Ensure Incompatibility: Store and handle away from strong bases, oxidizing agents, and moisture.

-

Small Scale Operations: Whenever possible, work with the smallest practical quantities of the material.

-

Personal Protective Equipment: Always wear appropriate personal protective equipment, including safety glasses, a face shield, and flame-retardant laboratory coat.

-

Emergency Preparedness: Ensure that appropriate emergency procedures and equipment are in place before handling this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of 2,4-Dinitrobenzenesulfenyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reaction between 2,4-dinitrobenzenesulfenyl chloride and primary amines. This compound is a versatile reagent, notably used in the characterization and derivatization of various organic compounds, including amines.[1] The reaction proceeds through a nucleophilic substitution mechanism at the electrophilic sulfur atom, resulting in the formation of N-substituted-2,4-dinitrobenzenesulfenamides. This document outlines the core reaction mechanism, presents a framework for quantitative analysis, and provides detailed experimental protocols for both the synthesis of the reagent and its subsequent reaction with primary amines.

Core Reaction Mechanism

The reaction of this compound with a primary amine (R-NH₂) is characterized as a nucleophilic substitution at the sulfur atom. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring increases the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound. This forms a transient, trigonal bipyramidal intermediate.

-

Chloride Elimination: The sulfur-chlorine bond breaks, with the chloride ion acting as the leaving group.

-

Deprotonation: A base, which can be a second molecule of the primary amine or an added non-nucleophilic base (e.g., pyridine (B92270), triethylamine), removes a proton from the nitrogen atom. This step neutralizes the resulting ammonium (B1175870) species and yields the final N-substituted-2,4-dinitrobenzenesulfenamide product along with the hydrochloride salt of the base.

The overall reaction is: (O₂N)₂C₆H₃SCl + 2 RNH₂ → (O₂N)₂C₆H₃SNHR + RNH₃⁺Cl⁻

Quantitative Data Summary

While specific kinetic studies for the reaction of this compound with a wide range of primary amines are not extensively detailed in the literature, the progress of such reactions can be quantified. Key parameters for optimization and comparison in a research setting would include reaction yield, rate constants, and the effect of substituents on the amine. The following table provides a template for summarizing such hypothetical or experimental data.

| Primary Amine (R-NH₂) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Rate Constant (k) [M⁻¹s⁻¹] |

| n-Butylamine | Dichloromethane (B109758) | Pyridine | 0 to 25 | 12 | Data | Data |

| Aniline | Tetrahydrofuran | Triethylamine (B128534) | 25 | 24 | Data | Data |

| Benzylamine | Dichloromethane | Pyridine | 0 to 25 | 12 | Data | Data |

| Glycine Ethyl Ester | Acetonitrile | NaHCO₃ | 25 | 18 | Data | Data |

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. The following sections provide a comprehensive protocol for the synthesis of the this compound reagent and a general method for its reaction with primary amines.

Synthesis of this compound

This protocol is adapted from the established procedure in Organic Syntheses.[1] The synthesis is a two-step process.

Step A: Synthesis of 2,4-Dinitrophenyl Benzyl (B1604629) Sulfide (B99878)

-

Apparatus Setup: Equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer and a reflux condenser. (Note: Perform this step in a well-ventilated fume hood) .

-

Reagent Addition: Charge the flask with 2,4-dinitrochlorobenzene (202 g, 1.00 mole), methanol (B129727) (400 ml), benzyl mercaptan (124 g, 1.00 mole), and pyridine (87 g, 1.10 moles).[1]

-

Reaction: Heat the mixture to reflux with stirring for a minimum of 16 hours.[1]

-

Isolation: Cool the mixture to 0°C. The product, 2,4-dinitrophenyl benzyl sulfide, will precipitate. Collect the yellow crystalline solid by filtration.

-

Washing and Drying: Wash the solid with two 250-ml portions of ice-cold methanol and dry at 60-80°C. The expected yield is 235–250 g (81–86%).[1]

Step B: Synthesis of this compound

-

Apparatus Setup: Place the dry 2,4-dinitrophenyl benzyl sulfide (232 g, 0.80 mole) and 400 ml of dry ethylene (B1197577) chloride into a 2-liter round-bottomed flask equipped with a stirrer. (Note: All glassware and reagents must be dry to prevent hydrolysis of the product) .[1]

-

Reagent Addition: Add sulfuryl chloride (119 g, 0.88 mole) to the suspension at room temperature. A mildly exothermic reaction should commence within 1-2 minutes, dissolving the solid.[1]

-

Concentration: Concentrate the resulting clear yellow solution to an oil using a steam bath under aspirator vacuum. (Caution: Do not use direct heat from a gas burner or electric mantle as nitro compounds can be explosive when overheated) .[1]

-

Crystallization: Cool the residual oil to 50-60°C and add 3-4 volumes of dry petroleum ether (b.p. 30–60°) with vigorous swirling to induce crystallization.[1]

-

Isolation: Cool the mixture to room temperature and collect the yellow crystalline product by filtration.

General Protocol for Reaction with a Primary Amine

The following is a general procedure for the formation of a 2,4-dinitrobenzenesulfenamide, adapted from standard protocols for similar sulfonyl chlorides.[2] Researchers should optimize conditions for specific primary amines.

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.5 - 2.0 equivalents) in an anhydrous solvent like dichloromethane.[2]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.[2]

-

Addition of Sulfenyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution over 15-30 minutes.[2]

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[2]

-

Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N-substituted-2,4-dinitrobenzenesulfenamide.[2]

References

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 2,4-Dinitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrobenzenesulfenyl chloride is a highly reactive organosulfur compound utilized in a variety of synthetic transformations. The pronounced electrophilicity of its sulfur atom is a direct consequence of the potent electron-withdrawing nature of the 2,4-dinitrophenyl substituent. This guide provides a detailed examination of the factors governing this electrophilicity, a comparison with related sulfonyl chlorides, and an overview of its characteristic reactions with nucleophiles. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside graphical representations of key reaction mechanisms and workflows to facilitate a comprehensive understanding.

Introduction: The Sulfenyl Chloride Functional Group

Sulfenyl chlorides (R-S-Cl) are a class of organosulfur compounds characterized by a sulfur atom in the +2 oxidation state, bonded to an organic moiety and a chlorine atom. The sulfur atom in sulfenyl chlorides is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for their utility in "sulfenylation" reactions—the introduction of a thioether group into a molecule.

Distinguishing Sulfenyl Chlorides from Sulfonyl Chlorides

It is crucial to differentiate sulfenyl chlorides (R-S-Cl) from sulfonyl chlorides (R-SO₂Cl). The sulfur atom in a sulfonyl chloride is in a much higher oxidation state (+6) and is bonded to two oxygen atoms in addition to the organic group and chlorine. This results in a significantly more electron-deficient and sterically hindered sulfur center. While both are electrophilic, their reactivity profiles and the nature of their reactions differ substantially. This guide focuses exclusively on the electrophilicity of the sulfur atom in the sulfenyl chloride, this compound.

Enhancing Electrophilicity: The Role of the 2,4-Dinitrophenyl Group

The electrophilicity of the sulfur atom in this compound is dramatically enhanced by the electronic effects of the 2,4-dinitrophenyl group. This aromatic substituent is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects.

-

Inductive Effect (-I): The two nitro groups (-NO₂) are highly electronegative and pull electron density away from the benzene (B151609) ring through the sigma bond network. This inductive withdrawal of electron density is transmitted to the sulfur atom, increasing its partial positive charge.

-

Resonance Effect (-M): The nitro groups, particularly at the ortho and para positions, can delocalize the pi electrons of the benzene ring. This resonance effect further withdraws electron density from the ring and, consequently, from the attached sulfenyl chloride moiety.

The cumulative result of these effects is a significant polarization of the S-Cl bond, making the sulfur atom a potent electrophilic center, readily attacked by even weak nucleophiles.

Reactivity with Nucleophiles

The high electrophilicity of the sulfur atom in this compound dictates its reactivity towards a broad spectrum of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom, with the chloride ion acting as the leaving group.

Reactions with Thiols

This compound reacts readily with thiols (R'-SH) to form unsymmetrical disulfides (Ar-S-S-R'). This reaction is often used for the quantitative analysis of thiols and for the introduction of the 2,4-dinitrophenylthio group as a protecting group for thiols in peptide and protein chemistry.

Reactions with Amines

Primary and secondary amines react with this compound to yield the corresponding sulfenamides (Ar-S-NR'₂). This transformation is a reliable method for the formation of sulfur-nitrogen bonds.

Reactions with Alkenes

In a characteristic reaction of sulfenyl chlorides, this compound undergoes electrophilic addition across double bonds. This reaction proceeds via a bridged episulfonium ion intermediate, followed by attack of the chloride ion, typically resulting in an anti-addition product.[1]

Quantitative Data

Table 1: Physicochemical Properties of this compound and a Related Sulfonyl Chloride

| Property | This compound | 2,4-Dinitrobenzenesulfonyl Chloride |

| CAS Number | 528-76-7[2] | 1656-44-6[3][4] |

| Molecular Formula | C₆H₃ClN₂O₄S[2] | C₆H₃ClN₂O₆S[3][4] |

| Molecular Weight | 234.62 g/mol [2] | 266.62 g/mol [3] |

| Appearance | Yellow crystalline solid | Cream to yellow crystalline powder |

| Melting Point | 95-96 °C[5] | 101-103 °C[3] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the chlorinolysis of 2,4-dinitrophenyl benzyl (B1604629) sulfide (B99878).[5]

Step A: Synthesis of 2,4-Dinitrophenyl Benzyl Sulfide [5]

-

To a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 202 g (1.00 mole) of 2,4-dinitrochlorobenzene, 400 ml of methanol, 124 g (1.00 mole) of benzyl mercaptan, and 87 g (1.10 moles) of pyridine.

-

Heat the mixture at reflux with stirring for a minimum of 16 hours.

-

Cool the reaction mixture to 0 °C.

-

Collect the precipitated 2,4-dinitrophenyl benzyl sulfide by filtration.

-

Wash the solid with two 250-ml portions of ice-cold methanol.

-

Dry the product at 60-80 °C. The expected yield is 235-250 g (81-86%) of a yellow crystalline solid with a melting point of 128-129 °C.

Step B: Synthesis of this compound [5]

-

In a 2-liter, one-necked, round-bottomed flask equipped with a stirrer, place 232 g (0.80 mole) of dry 2,4-dinitrophenyl benzyl sulfide and 400 ml of dry ethylene (B1197577) chloride.

-

Add 119 g (0.88 mole) of sulfuryl chloride to the suspension at room temperature. A mild exothermic reaction should occur, causing the solid to dissolve within 1-2 minutes.

-

Concentrate the resulting clear yellow solution to an oil by heating under an aspirator vacuum on a steam bath. Caution: Do not use direct heat from a gas burner or electric mantle as many nitro compounds can be explosive upon overheating.

-

Cool the residual oil to 50-60 °C and add 3-4 volumes of dry petroleum ether (b.p. 30-60 °C) to precipitate the product.

-

Cool the mixture to 0 °C and collect the product by filtration.

-

Wash the sulfenyl chloride thoroughly with dry petroleum ether.

-

Dry the product at 60-80 °C. The expected yield is 150-170 g (80-90%) with a melting point of 95-96 °C.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General mechanism of nucleophilic attack on this compound.

Conclusion

The sulfur atom in this compound is a highly electrophilic center, a property conferred by the strong inductive and resonance electron-withdrawing effects of the 2,4-dinitrophenyl group. This pronounced electrophilicity makes it a valuable reagent for sulfenylation reactions with a wide variety of nucleophiles, including thiols, amines, and alkenes. Understanding the electronic factors that govern its reactivity is essential for its effective application in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the controlled formation of sulfur-containing functionalities is of paramount importance. While quantitative electrophilicity data remains an area for further investigation, the qualitative and mechanistic understanding presented in this guide provides a solid foundation for researchers and scientists working with this versatile reagent.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound | C6H3ClN2O4S | CID 68251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Uncoupling effects of 2,4-dinitrophenol on electron transfer reactions and cell bioenergetics in rat brain in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Navigating the Reactivity of 2,4-Dinitrobenzenesulfenyl Chloride: A Guide to Moisture Sensitivity and Hydrolysis

For Immediate Release

For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of chemical reagents is paramount to ensuring experimental success and safety. 2,4-Dinitrobenzenesulfenyl chloride, a versatile reagent in organic synthesis, is notably sensitive to moisture, undergoing rapid hydrolysis that can compromise its integrity and lead to a complex mixture of products. This technical guide provides an in-depth examination of the moisture sensitivity and hydrolysis of this compound, offering insights into its reactivity, handling, and the products formed upon exposure to water.

Core Concepts: Moisture Sensitivity and Hydrolysis Pathway

This compound's high reactivity stems from the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack by water. This inherent moisture sensitivity necessitates careful handling and storage to prevent degradation.[1][2][3][4][5] When exposed to aqueous environments, the compound readily undergoes hydrolysis, a process that proceeds through a series of unstable intermediates to yield a variety of products.[6]

The initial and pivotal step in the hydrolysis is the formation of the highly unstable 2,4-dinitrobenzenesulfenic acid.[6] This intermediate is a precursor to all subsequent products but has not been isolated.[6] The hydrolysis of this compound in aqueous acetic acid at room temperature occurs with a quantitative release of chloride ions, indicating a complete and rapid primary reaction.[6]

The subsequent reactions of the unstable sulfenic acid intermediate lead to a complex product mixture. The major products observed are 2,4-dinitrobenzenesulfenic anhydride (B1165640) and bis-(2,4-dinitrophenyl) disulfide.[6] Minor products include m-dinitrobenzene, 2,4-dinitrobenzenesulfonic acid, and 2-amino-4-nitrobenzenesulfonic acid.[6] The formation of these products underscores the intricate reactivity of the initial sulfenic acid intermediate.

Products of Hydrolysis

The hydrolysis of this compound does not yield a single, stable product but rather a variety of compounds. The distribution of these products can be influenced by the specific reaction conditions, including the duration of contact with water.[6]

| Product Name | Chemical Formula | Significance | Reference |

| 2,4-Dinitrobenzenesulfenic anhydride | (ArS)₂O (Ar = 2,4-dinitrophenyl) | A major product of the hydrolysis reaction.[6] | [6] |

| bis-(2,4-dinitrophenyl) disulfide | ArSSAr (Ar = 2,4-dinitrophenyl) | A major product formed from the unstable sulfenic acid.[6] | [6] |

| m-Dinitrobenzene | C₆H₄(NO₂)₂ | A minor hydrolysis product.[6] | [6] |

| 2,4-Dinitrobenzenesulfonic acid | C₆H₃(NO₂)₂SO₃H | A minor product resulting from oxidation.[6] | [6] |

| 2-amino-4-nitrobenzenesulfonic acid | C₆H₃(NH₂)(NO₂)SO₃H | A minor product, the formation of which suggests complex rearrangements.[6] | [6] |

Experimental Protocol: Hydrolysis of this compound

The following is a generalized experimental procedure for the hydrolysis of this compound as described in the literature.[6]

Objective: To observe the products formed from the hydrolysis of this compound in an aqueous organic solvent.

Materials:

-

This compound

-

Aqueous acetic acid

-

Standard laboratory glassware

-

Analytical equipment for product identification (e.g., chromatography, spectroscopy)

Procedure:

-

Dissolve a known quantity of this compound in aqueous acetic acid at room temperature.

-

Stir the solution and monitor the reaction. The release of chloride ions can be tracked using appropriate analytical methods.

-

Allow the reaction to proceed, noting that the duration of contact with water can influence the product distribution.

-

Upon completion of the reaction, isolate the various products from the reaction mixture using standard laboratory techniques such as extraction and crystallization.

-

Characterize the isolated products using analytical methods like melting point determination, elemental analysis, and spectroscopic techniques to confirm their identities.

Visualizing the Hydrolysis Pathway and Handling Workflow

To aid in the understanding of the chemical transformations and the necessary precautions for handling this reactive compound, the following diagrams have been created.

Caption: Hydrolysis pathway of this compound.

Caption: Recommended workflow for handling moisture-sensitive reagents.

Storage and Handling Recommendations

Given its sensitivity to moisture, stringent storage and handling procedures are crucial to maintain the quality and reactivity of this compound.

-

Storage: The compound should be stored in a tightly sealed, preferably brown glass bottle with a non-metallic cap to prevent reaction with metal.[1] Storage in a dry, cool, and well-ventilated area under an inert atmosphere is recommended.[2]

-

Handling: All manipulations should be carried out in a dry environment, such as a glovebox or under a stream of dry, inert gas.[1] It is imperative to use dry equipment and anhydrous solvents to prevent premature hydrolysis.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times, as the compound is corrosive and can cause severe skin and eye damage.[3][7][8]

Conclusion

This compound is a valuable reagent whose utility is intrinsically linked to its careful handling due to its pronounced moisture sensitivity. The hydrolysis process is rapid and leads to a complex mixture of products, initiated by the formation of an unstable sulfenic acid intermediate. For researchers in drug development and other scientific fields, a thorough understanding of this reactivity, coupled with stringent anhydrous handling techniques, is essential for the successful application of this compound in synthesis. By adhering to the guidelines outlined in this document, scientists can mitigate the risks of degradation and ensure the integrity of their experimental outcomes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-Dinitrobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2,4-Dinitrobenzenesulfenyl Chloride (CAS 528-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrobenzenesulfenyl chloride, identified by CAS number 528-76-7, is a reactive organosulfur compound. Its core structure consists of a benzene (B151609) ring substituted with two nitro groups and a sulfenyl chloride functional group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in research and drug development, with a particular focus on its role in the synthesis of potential therapeutic agents and as a tool for protein modification.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1] It is sensitive to moisture and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[2] It is soluble in organic solvents such as dichloromethane (B109758). The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 528-76-7 | [3] |

| Molecular Formula | C6H3ClN2O4S | [1][3] |

| Molecular Weight | 234.61 g/mol | [1] |

| Appearance | Light orange to Yellow to Green powder to crystal | [1][2] |

| Melting Point | 96.0 to 99.0 °C | [2] |

| Solubility | Soluble in dichloromethane; Insoluble in Ether | [2] |

| Synonyms | 2,4-Dinitrophenylsulfenyl Chloride, this compound | [2][3] |

Synthesis

A common and effective method for the synthesis of this compound involves the chlorinolysis of 2,4-dinitrophenyl disulfide. This procedure is well-documented in Organic Syntheses.

Experimental Protocol: Synthesis of this compound

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The product can decompose explosively if heated above 90-100°C.[4]

Materials:

-

2,4-dinitrophenyl disulfide

-

Ethylene (B1197577) chloride (dry)

-

Chlorine gas

Procedure:

-

In a 500-mL three-necked flask equipped with a mechanical stirrer and a gas inlet/outlet tube connected to an alkali trap, suspend 100 g (0.25 mole) of dry 2,4-dinitrophenyl disulfide in 250 mL of dry ethylene chloride.[4]

-

While stirring vigorously, pass a steady stream of dry chlorine gas through the suspension. The reaction is exothermic, and the disulfide will gradually dissolve.

-

Continue the chlorine stream until the reaction is complete, which is indicated by the formation of a clear orange solution.

-

Remove the excess dissolved chlorine by bubbling dry air or nitrogen through the solution.

-

The this compound can be isolated by careful removal of the solvent under reduced pressure. It is crucial to avoid high temperatures during this step.[4]

-

The resulting solid can be further purified by recrystallization from a suitable solvent like carbon tetrachloride.

Applications in Research and Drug Development

The primary utility of this compound lies in its reactivity, making it a valuable reagent for the synthesis of various organic compounds, particularly those with therapeutic potential.

Synthesis of Anticancer Agents

A significant application of this compound is in the synthesis of dinitrobenzenesulfonamide derivatives, which have been investigated for their anticancer properties. The sulfonamide group is a key pharmacophore in a number of therapeutic agents.

While specific signaling pathways directly modulated by this compound are not well-documented, the anticancer activity of its derivatives has been linked to the inhibition of key signaling pathways involved in cancer progression. For instance, some sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.

A representative experimental protocol for the synthesis of a dinitrobenzenesulfonamide derivative is provided below.

Experimental Protocol: Synthesis of N-Aryl-2,4-dinitrobenzenesulfonamide

Materials:

-

This compound

-

Substituted aniline (B41778)

-

Pyridine (B92270) (as a base)

-

Dichloromethane (as a solvent)

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) in dry dichloromethane in a round-bottom flask.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in dry dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Thiol Modification of Proteins

The sulfenyl chloride group of this compound is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity allows for its use as a reagent for labeling and modifying proteins. This modification can be used to study protein structure, function, and interactions.

Experimental Protocol: Thiol Labeling of a Protein

Materials:

-

Protein of interest (containing accessible cysteine residues)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dissolve the protein in PBS at a suitable concentration.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench the reaction by adding a low molecular weight thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

-

Remove the excess unreacted reagent and byproducts by size-exclusion chromatography.

-

The extent of labeling can be determined spectrophotometrically or by mass spectrometry.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Statement | Description | GHS Pictogram |

| H228 | Flammable solid | 🔥 |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | ❗ |

| H314 | Causes severe skin burns and eye damage | corrosive |

Precautionary Statements:

-

P260: Do not breathe dusts or mists.[2]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2]

Conclusion